Product packaging for (1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene(Cat. No.:)

(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene

Cat. No.: B13326086
M. Wt: 170.25 g/mol
InChI Key: FKFUJTRUAUKHGB-QVRCICKPSA-N
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Description

(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene is a useful research compound. Its molecular formula is C13H14 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14 B13326086 (1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

[(1E,3E,5E)-hepta-1,3,5-trienyl]benzene

InChI

InChI=1S/C13H14/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2-12H,1H3/b3-2+,5-4+,10-7+

InChI Key

FKFUJTRUAUKHGB-QVRCICKPSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C1=CC=CC=C1

Canonical SMILES

CC=CC=CC=CC1=CC=CC=C1

Origin of Product

United States

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure in Polyenes

Electronic Absorption and Emission Spectroscopy of Linear Polyenes

Electronic spectroscopy is a powerful tool for probing the excited state landscape of conjugated molecules. The absorption and emission characteristics of linear polyenes are dominated by transitions between the ground state (S₀) and the two lowest-lying excited singlet states (S₁ and S₂).

Analysis of Lowest-Energy Singlet States (S₀ → S₁ and S₀ → S₂ Transitions)

In linear polyenes, the electronic structure is characterized by a ground state of A g symmetry (S₀) and two low-lying excited singlet states: a one-photon allowed state of B u symmetry (S₂) and a one-photon forbidden state, also of A g symmetry (S₁) spectrabase.com. The intense, structured absorption band observed in the near-ultraviolet or visible region for polyenes corresponds to the S₀ → S₂ (1¹A g → 1¹B u) transition spectrabase.comresearchgate.net. As the length of the conjugated chain increases, this absorption band shifts to lower energy (a bathochromic shift) and increases in intensity researchgate.net.

For many linear polyenes, the S₁ state is the lowest excited singlet state, lying energetically below the S₂ state. The S₀ → S₁ transition is symmetry-forbidden for one-photon absorption, making it difficult to observe directly in absorption spectra. However, emission (fluorescence) typically occurs from the S₁ state following internal conversion from the initially populated S₂ state. This results in a large Stokes shift between the strong absorption and the fluorescence emission, a characteristic feature of polyene photophysics spectrabase.com. The fluorescence from the S₁ (2¹A g) → S₀ (1¹A g) transition is often weak and has a longer lifetime than would be expected if it were a fully allowed transition researchgate.net.

The relative ordering of the S₁ and S₂ states can be influenced by the molecular structure and environment. For instance, in some diphenylpolyenes, the energy gap between the S₁ and S₂ states is sensitive to the polarizability of the solvent bldpharm.com.

Vibronic Structure and Resolution in Low-Temperature Optical Measurements

The electronic absorption and emission spectra of polyenes are typically characterized by a well-resolved vibrational (vibronic) structure. This structure arises from the coupling of the electronic transition with various vibrational modes of the molecule. The most prominent vibronic progressions are associated with the totally symmetric C-C single bond and C=C double bond stretching vibrations, which typically appear in the 1200-1600 cm⁻¹ range researchgate.net.

Lowering the temperature of the sample, for instance to 77 K (liquid nitrogen temperature), significantly enhances the resolution of this vibronic structure researchgate.net. At cryogenic temperatures, thermal broadening of the spectral lines is minimized, allowing for a more precise determination of the energies of the electronic origins and the coupled vibrational modes spectrabase.comresearchgate.net. For example, in the case of a constrained polyene with a similar conjugation length to (1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene, low-temperature emission spectra exhibit sufficient vibronic resolution to identify the 0–0 band of the 2¹A g → 1¹A g transition spectrabase.com. This high resolution at low temperatures is crucial for accurately mapping the potential energy surfaces of the excited states.

Solvatochromic Behavior and Environmental Perturbations on Electronic States

The electronic states of polyenes can be perturbed by their local environment, such as the polarity of the solvent. This phenomenon, known as solvatochromism, provides valuable information about the change in the electronic distribution of a molecule upon excitation. The absorption spectra of diphenylpolyenes, for instance, are known to be sensitive to the polarizability of the solvent researchgate.netresearchgate.net.

Generally, the energy of the strongly allowed 1¹B u state (S₂) is more sensitive to the solvent environment than the 2¹A g state (S₁) researchgate.net. In a series of nonpolar solvents, the absorption and emission spectra of all-trans-polyenes show shifts in the 0-0 band energies. For example, the 1¹A g → 1¹B u absorption of all-trans-hexadecaheptaene is red-shifted by approximately 780 cm⁻¹ when the solvent is changed from pentane (B18724) to the more polarizable benzene (B151609). In contrast, the 2¹A g → 1¹A g fluorescence is shifted by only about 34 cm⁻¹ under the same conditions researchgate.net. This differential solvatochromism can be used to tune the energy gap between the S₁ and S₂ states and to probe the nature of solute-solvent interactions.

Vibrational Spectroscopy for Conjugation Assessment

Vibrational spectroscopy, particularly Raman spectroscopy, is a highly effective technique for characterizing the ground-state structure and π-electron conjugation in polyenic systems.

Resonance Raman Spectroscopy for Polyenic Systems

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy where the excitation wavelength is chosen to coincide with an electronic absorption band of the molecule. For polyenes, exciting into the intense S₀ → S₂ transition leads to a significant enhancement of the Raman signals of vibrational modes that are coupled to this electronic transition nih.gov. This selectivity makes RR spectroscopy an ideal tool for studying the vibrational structure of the polyene backbone.

The RR spectra of polyenes are typically dominated by the totally symmetric C-C and C=C stretching modes, as these vibrations are most strongly coupled to the π-electron system molport.comnih.gov. The intensities of these RR bands can provide detailed information about the geometry changes that occur upon electronic excitation.

Correlation of Characteristic Vibrational Modes with Conjugation Length and Bond-Length Alternation

The frequencies of the characteristic vibrational modes in polyenes are sensitive to the degree of π-electron delocalization and the alternation of single and double bond lengths along the conjugated chain. As the conjugation length of a polyene increases, the frequencies of the C=C stretching modes generally decrease, while the frequencies of the C-C stretching modes tend to increase. This is a consequence of the increased π-electron delocalization, which leads to a decrease in the bond order of the double bonds and an increase in the bond order of the single bonds.

This trend is well-documented for various polyene systems researchgate.net. The vibrational progressions observed in the emission spectra of polyenes with increasing chain length show a systematic decrease in the vibrational spacings, which corresponds to the changes in the ground-state C-C and C=C stretching frequencies researchgate.net. Therefore, the analysis of these characteristic vibrational modes provides a direct measure of the effective conjugation length and the degree of bond-length alternation in the polyene chain.

Data Tables

Table 1: General Spectroscopic Properties of Linear Polyenes

Property Description Reference
S₀ → S₂ Absorption Strong, vibronically structured band in the UV-Vis region. spectrabase.comresearchgate.net
S₁ → S₀ Emission Weak, symmetry-forbidden fluorescence with a large Stokes shift. spectrabase.comresearchgate.net
Vibronic Modes Dominated by C-C and C=C stretching vibrations (1200-1600 cm⁻¹). researchgate.net
Low-Temperature Effect Sharpened vibronic features, allowing for higher resolution. researchgate.net

| Solvatochromism | S₂ state is more sensitive to solvent polarizability than the S₁ state. | researchgate.netresearchgate.netresearchgate.net |

Table 2: Characteristic Raman Frequencies in Polyenes

Vibrational Mode Typical Frequency Range (cm⁻¹) Correlation with Conjugation Reference
C=C Stretch 1500 - 1650 Frequency decreases with increasing conjugation length. researchgate.net

| C-C Stretch | 1100 - 1300 | Frequency increases with increasing conjugation length. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For extended conjugated systems like this compound, NMR provides critical insights into both the static three-dimensional arrangement of atoms (stereochemistry) and the dynamic processes the molecule undergoes, such as rotations around single bonds (conformations).

For the polyene backbone of this compound, the all-(E) configuration is characterized by large vicinal coupling constants (³JHH) for the olefinic protons, typically in the range of 14–16 Hz. This large value is indicative of a trans (anti-periplanar) relationship between the coupled protons. In contrast, a cis (syn-periplanar) arrangement, found in (Z)-isomers, would exhibit a much smaller coupling constant, generally between 7–12 Hz. The analysis of the entire spin system and the magnitude of these J-values allows for a definitive assignment of the (E) geometry for each double bond in the conjugated chain.

¹³C NMR chemical shifts also provide complementary information. The carbon atoms of a trans double bond typically resonate at slightly different frequencies compared to those in a cis configuration due to steric effects, a phenomenon known as the γ-gauche effect. In the all-(E) isomer, the carbon signals are well-resolved and fall within predictable regions for sp²-hybridized carbons in a conjugated system.

The following table presents representative NMR data expected for the all-(E) isomer, based on typical values for diphenylpolyenes and related conjugated systems. The large ³JHH values are characteristic of trans-alkene configurations.

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl (ortho, meta, para)7.20 - 7.50m-
Olefinic Protons6.20 - 7.00m³JHH ≈ 15 Hz
Methyl (CH₃)~1.85d³JHH ≈ 6.5 Hz
Carbon PositionExpected Chemical Shift (δ, ppm)
Phenyl (ipso)~137
Phenyl (ortho, meta, para)125 - 129
Olefinic Carbons128 - 140
Methyl (CH₃)~18

While the double bonds in polyenes are rigid, rotation can occur around the single bonds (C-C) of the polyene chain and the bond connecting the phenyl ring to the chain. This gives rise to different rotational isomers, or conformers. For α,ω-diphenylpolyenes like diphenylhexatriene (DPH), a close structural analog, studies have shown the existence of a mixture of s-trans and s-cis conformers in solution. nih.govresearchgate.netnih.gov The s-trans conformer is generally lower in energy, but the population of the higher-energy s-cis conformer increases with temperature. nih.govnih.gov

Dynamic NMR (DNMR) spectroscopy is a key technique for studying these conformational dynamics. mdpi.commontana.edu By monitoring NMR spectra over a range of temperatures, it is possible to observe the effects of conformational exchange. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures. mdpi.commontana.edu

Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (rotational barrier) for the conformational interchange. mdpi.comnih.govnih.gov For diphenylpolyenes, the barriers to rotation around the single bonds in the polyene chain are relatively low, reflecting the dynamic nature of these flexible molecules in solution.

Research Avenues and Model System Applications of Phenyl Substituted Polyenes in Academic Contexts

Fundamental Reactivity and Pericyclic Transformations in Polyene Systems

Domino Pericyclic Reactions and Cascade Cyclizations

Phenyl-substituted polyenes are versatile substrates for domino pericyclic reactions and cascade cyclizations, enabling the rapid construction of complex carbocyclic frameworks from simple acyclic precursors. These reactions, which involve a sequence of intramolecular transformations, are highly valued for their efficiency and stereochemical control.

While specific studies on (1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene are not extensively documented, the principles can be understood from related systems. For instance, acyclic conjugated (E,Z,E,E)-tetraenes are known to undergo a domino pericyclic process initiated by a 6π electrocyclization of the (E,Z,E)-triene segment. This is followed by an intramolecular Diels-Alder reaction involving the newly formed vinyl side chain, ultimately yielding tricyclic products. researchgate.net This type of reaction cascade highlights the potential of strategically configured polyenes to generate significant molecular complexity in a single thermal step.

In a similar vein, the thermal behavior of cis,trans-1-(o-vinylphenyl)-4-substituted-buta-1,3-dienes demonstrates a domino process involving 8π/6π electrocyclizations. These reactions lead to the formation of benzobicyclo[4.2.0]octa-2,4-dienes. researchgate.net The outcome of these domino reactions can be highly dependent on the substitution pattern and the stereochemistry of the starting polyene. Quantum-chemical calculations have been employed to understand the mechanistic pathways and the factors governing the stereoselectivity of these complex transformations. researchgate.net

The following table summarizes representative domino pericyclic reactions in related polyene systems:

Starting Material ClassReaction SequenceFinal Product Type
Acyclic (E,Z,E,E)-tetraenes6π Electrocyclization -> Intramolecular Diels-AlderTricyclo[3.2.1.02,7]oct-3-enes
cis,trans-1-(o-vinylphenyl)-4-substituted-buta-1,3-dienes8π Electrocyclization -> 6π ElectrocyclizationBenzobicyclo[4.2.0]octa-2,4-dienes

Mechanistic Investigations of Thermal and Photochemical Cyclization Reactions

Phenyl-substituted polyenes are excellent models for fundamental mechanistic studies of thermal and photochemical cyclization reactions. The presence of the phenyl group can significantly influence the electronic structure and reactivity of the polyene chain, affecting reaction barriers and product distributions.

Theoretical investigations on the thermal and photochemical cyclization of 1-(3-phenyl)-1,3-butadiene to 1,8a-dihydronaphthalene, a structural analog of a fragment of this compound, have provided valuable insights. osti.gov These studies, using methods like MINDO/3, have shown that the annelation of a phenyl group can impact the energy barrier of the thermal cyclization. osti.gov

For the photochemical pathway, it has been proposed that the cyclization occurs through a nonadiabatic process. osti.gov The reaction proceeds through an excited state (S₁) with a small activation barrier, leading to a minimum on the potential energy surface. osti.gov Subsequent nonradiative deactivation to the ground state (S₀) yields the final product, with the stereochemistry adhering to the Woodward-Hoffmann rules. osti.gov In contrast, the triplet state (T₁) is often found to have a high activation barrier, making photocyclization from this state less favorable. osti.gov

The study of such reactions contributes to a deeper understanding of fundamental principles of chemical reactivity and provides a basis for predicting the outcomes of more complex transformations.

Polyenes in Synthetic Methodology Development

The unique reactivity and structural features of phenyl-substituted polyenes make them valuable targets and tools in the development of new synthetic methodologies.

Development of Efficient and Stereoselective Routes to Complex Polyenic Architectures

The development of efficient and stereoselective methods for the synthesis of complex polyenes, including phenyl-substituted derivatives, is a significant area of research. These methods are crucial for accessing molecules with potential applications in materials science and medicinal chemistry.

One approach to the stereocontrolled synthesis of substituted hexatrienes and other polyenes involves the palladium-catalyzed rearrangement of bis-allylic acetates. researchgate.net An alternative strategy relies on the stereoselective reduction of homopropargylic alcohols followed by an elimination reaction. researchgate.net These methods provide access to polyenes with defined stereochemistry, which is often critical for their subsequent reactivity and properties.

The following table outlines key strategies for the stereoselective synthesis of polyenes:

MethodKey TransformationStereochemical Control
Palladium-Catalyzed RearrangementRearrangement of bis-allylic acetatesHigh
Reduction-EliminationStereoselective reduction of homopropargylic alcohols followed by eliminationHigh

These synthetic efforts not only provide access to specific polyene structures but also contribute to the broader toolkit of synthetic organic chemistry, enabling the construction of a wide range of complex molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene, and what key reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The Horner-Wadsworth-Emmons (HWE) reaction is a robust method for synthesizing conjugated trienes. For example, phosphonate intermediates (e.g., diethyl [(3E,5E)-2-oxohexa-3,5-dien-1-yl]phosphonate) react with aldehydes under basic conditions (e.g., NaH/THF) to yield stereodefined trienes. Reaction temperature (0°C to room temperature) and solvent polarity significantly affect stereoselectivity, with THF providing optimal coupling efficiency. Yields vary between 40–71% depending on substituent compatibility .

Q. How can NMR spectroscopy be optimized to resolve coupling patterns in conjugated triene systems like this compound?

  • Methodological Answer : Use high-field NMR (≥400 MHz) with deuterated DMSO or CDCl₃ to enhance resolution. For J-coupling analysis in polyenes, collect ¹H NMR spectra with extended acquisition times (≥2 sec) and ¹³C DEPT-135 to confirm carbon hybridization. Coupling constants (Jtrans ≈ 15–16 Hz, Jcis ≈ 10–12 Hz) help assign double-bond geometries. For complex splitting, 2D-COSY or NOESY can resolve overlapping signals .

Q. What crystallization techniques are effective for obtaining single-crystal X-ray structures of extended π-conjugated systems?

  • Methodological Answer : Slow evaporation of saturated solutions in mixed solvents (e.g., CHCl₃/hexane) at 4°C promotes crystal growth. For air-sensitive compounds, use Schlenk techniques with inert atmospheres. Diffraction-quality crystals of aryl-substituted trienes often require halogenated solvents (e.g., dichloromethane) to enhance lattice stability. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. What computational methods (DFT, MD) predict the electronic transition probabilities of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set accurately models HOMO-LUMO gaps and UV-Vis transitions. Time-Dependent DFT (TD-DFT) simulations in polarizable continuum models (e.g., IEF-PCM) account for solvent effects. For excited-state dynamics, Molecular Dynamics (MD) with AMBER force fields predicts non-radiative decay pathways. Validate computational results against experimental UV-Vis and fluorescence spectra .

Q. How do solvent polarity and substituent effects influence the photophysical properties of aryl-substituted trienes?

  • Methodological Answer : Solvent polarity indices (ET(30)) correlate with Stokes shifts in fluorescence spectra. Polar aprotic solvents (e.g., DMSO) stabilize charge-transfer states, red-shifting emission maxima by 15–20 nm. Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance intersystem crossing rates, as observed in triplet quantum yield measurements. Transient absorption spectroscopy quantifies excited-state lifetimes under varying dielectric conditions .

Q. What strategies resolve discrepancies between theoretical and experimental UV-Vis absorption maxima?

  • Methodological Answer : Calibrate computational models using benchmark compounds with known experimental λmax. Adjust basis sets (e.g., CAM-B3LYP for charge-transfer transitions) and include explicit solvent molecules in simulations. For π→π* transitions, refine oscillator strength calculations using multi-reference methods like CASSCF. Systematic error analysis (e.g., ±20 nm tolerance) identifies outliers requiring experimental validation via spectroelectrochemistry .

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